N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 893955-37-8
VCID: VC4332560
InChI: InChI=1S/C22H19N3O2S/c1-13-7-8-18(14(2)9-13)25-21(16-11-28-12-17(16)24-25)23-22(26)20-10-15-5-3-4-6-19(15)27-20/h3-10H,11-12H2,1-2H3,(H,23,26)
SMILES: CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC5=CC=CC=C5O4)C
Molecular Formula: C22H19N3O2S
Molecular Weight: 389.47

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide

CAS No.: 893955-37-8

Cat. No.: VC4332560

Molecular Formula: C22H19N3O2S

Molecular Weight: 389.47

* For research use only. Not for human or veterinary use.

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide - 893955-37-8

Specification

CAS No. 893955-37-8
Molecular Formula C22H19N3O2S
Molecular Weight 389.47
IUPAC Name N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C22H19N3O2S/c1-13-7-8-18(14(2)9-13)25-21(16-11-28-12-17(16)24-25)23-22(26)20-10-15-5-3-4-6-19(15)27-20/h3-10H,11-12H2,1-2H3,(H,23,26)
Standard InChI Key WDSCBGGSKRWJKX-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC5=CC=CC=C5O4)C

Introduction

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide is a complex organic compound featuring a thieno[3,4-c]pyrazole core, which is substituted with a 2,4-dimethylphenyl group and a benzofuran-2-carboxamide moiety. This compound belongs to the class of thienopyrazoles, which have garnered significant interest in scientific research due to their potential biological activities and applications.

Synthetic Routes

The synthesis of N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

  • Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.

  • Substitution with 2,4-Dimethylphenyl Group: The thieno[3,4-c]pyrazole intermediate is then subjected to electrophilic aromatic substitution reactions to introduce the 2,4-dimethylphenyl group.

  • Attachment of the Benzofuran-2-carboxamide Moiety: The final step involves the coupling of the substituted thieno[3,4-c]pyrazole with benzofuran-2-carboxylic acid or its derivatives in the presence of a coupling agent.

Biological Activities and Applications

While specific biological activity data for N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide is limited, compounds within the thienopyrazole class have shown potential in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The structural features of these compounds, such as the presence of a thieno[3,4-c]pyrazole core and diverse substituents, contribute to their biological activity.

Research Findings and Future Directions

Given the lack of specific research findings on N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide, future studies should focus on its synthesis optimization, biological evaluation, and structure-activity relationship (SAR) analysis. This would involve in vitro and in vivo assessments to determine its efficacy and safety profile.

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